(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone
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Overview
Description
(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone is a complex organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.4 g/mol . This compound features a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered heterocyclic ring system fused to two benzene rings, with additional functional groups including a nitro group and a methylphenyl group.
Preparation Methods
The synthesis of (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-aminobenzophenone derivatives.
Introduction of the nitro group: Nitration of the dibenzo[b,f][1,4]oxazepine core using a nitrating agent like nitric acid.
Attachment of the methylphenyl group: This step involves a Friedel-Crafts acylation reaction using a methylphenyl ketone and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methyl group would yield a carboxylic acid derivative.
Scientific Research Applications
(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the dibenzo[b,f][1,4]oxazepine core may play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to these similar compounds.
Biological Activity
The compound (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dibenzoxazepine core with a methylphenyl and nitro substituent. Recent advancements in synthetic methodologies have enabled the efficient production of dibenzo[b,f][1,4]oxazepine derivatives, enhancing the exploration of their biological properties .
Anticancer Properties
Research has indicated that dibenzo[b,f][1,4]oxazepines exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .
Neuroprotective Activity
Some dibenzoxazepine derivatives have demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
- Modulation of Receptors : It may act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .
Case Studies
- In Vitro Studies : A study reported that a related dibenzo[b,f][1,4]oxazepine derivative inhibited endothelial cell migration and proliferation in vitro, highlighting its potential as an anti-angiogenic agent .
- Animal Models : In vivo studies demonstrated that these compounds could reduce retinal vascular leakage in models of diabetic retinopathy, suggesting their therapeutic potential in ocular diseases .
- Receptor Binding Studies : Pharmacological evaluations indicated that certain analogs exhibit selective binding to serotonin receptors, which could explain their antidepressant-like effects observed in behavioral models .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(4-methylphenyl)-(8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-5-7-14(8-6-13)21(24)17-3-2-4-19-20(17)22-12-15-11-16(23(25)26)9-10-18(15)27-19/h2-11,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOVWWSYWDXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)OC4=C(CN3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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